5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride
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Overview
Description
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxamide group and a piperidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution at the 2-Position:
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the amine group of the piperidine reacts with the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the biological activity of furan derivatives.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, leading to modulation of biological pathways. For instance, it may act by intercalating with DNA or inhibiting specific enzymes involved in microbial growth .
Comparison with Similar Compounds
Similar Compounds
5-cyano-furan-2-carboxylic acid: This compound also contains a furan ring substituted at the 2-position but with a cyano group instead of a carboxamide group.
N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine: Another furan derivative with a pyridine ring substitution.
Uniqueness
5-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is unique due to the presence of both a piperidine ring and a carboxamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17ClN2O2 |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
5-methyl-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9;/h2-3,9,12H,4-7H2,1H3,(H,13,14);1H |
InChI Key |
JEHMDHPVRLVVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCNCC2.Cl |
Origin of Product |
United States |
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